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Introduction
3'-Amino-CTP (3'-amino-2',3'-dideoxycytidine-5'-triphosphate) is a modified nucleotide analog

that plays a crucial role in modern molecular biology and drug development. Its unique 3'-

amino group, replacing the canonical 3'-hydroxyl group, acts as a terminator for RNA

polymerases. This property allows for controlled, stepwise synthesis of RNA and enables site-

specific modification of RNA transcripts at their 3'-terminus. These application notes provide a

comprehensive overview of the use of 3'-NH2-CTP in enzymatic RNA synthesis, including

detailed protocols and quantitative data to guide researchers in their experimental design.

The primary application of 3'-amino-nucleoside triphosphates, including 3'-NH2-CTP, is in

template-independent enzymatic RNA synthesis (TIERS). This technology leverages

engineered polymerases, such as variants of DNA polymerase theta (Polθ), that can

incorporate these modified nucleotides onto a growing RNA chain.[1][2][3] Once incorporated,

the 3'-amino group prevents further nucleotide addition. This "blocking" group can then be

chemically removed to regenerate a 3'-hydroxyl group, allowing for the next nucleotide to be

added in a controlled cycle.[1][2][3] This process enables the de novo synthesis of RNA with a

defined sequence without a template, offering a powerful alternative to traditional chemical

RNA synthesis.[2][3]

Beyond de novo synthesis, 3'-amino-modified nucleotides are invaluable for the specific

labeling and conjugation of RNA molecules. The terminal 3'-amino group serves as a reactive
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handle for the attachment of various moieties, such as fluorophores, biotin, or other reporter

molecules, through amine-reactive chemistry.[4][5][6] This enables the production of

customized RNA probes for a wide range of applications in diagnostics and basic research.

Key Applications:
Template-Independent Enzymatic RNA Synthesis (TIERS): Stepwise, controlled synthesis of

RNA of a defined sequence.

3'-Terminus Modification and Labeling: Site-specific introduction of functional groups for

downstream applications.

Enzymatic RNA Ligation: Generation of RNA with a reactive 3'-terminus for subsequent

enzymatic or chemical ligation.

Quantitative Data Summary
The efficiency of 3'-NH2-CTP incorporation and the overall yield of modified RNA are

dependent on the polymerase used, the reaction conditions, and the specific RNA sequence.

The following table summarizes key quantitative data from relevant studies.
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Parameter Enzyme Substrate(s)
Key Findings
& Conditions

Reference

Incorporation

Efficiency

Engineered

human DNA

Polymerase θ

(Polθ)

3'-ONH2-NTPs

Successful single

nucleotide

extension on an

RNA primer.

[1][2]

3'-Terminus

Extension

Recombinant

human

Polymerase θ

(Polθ)

2'-deoxy and

2',3'-dideoxy

ribonucleotide

analogs

Efficiently adds

30-50 2'-

deoxyribonucleot

ides to the 3'

terminus of RNA.

[4][5]

Substrate

Specificity

ATP(CTP):tRNA

nucleotidyl

transferase

ATP and CTP

analogues

Modifications at

positions 2, 4,

and 5 on the

cytosine ring of

CTP are

tolerated.

[7]

Fluorescent

Analog

Incorporation

T7 RNA

Polymerase

tCTP (a

fluorescent CTP

analog)

Incorporates

tCTP with 2-fold

higher catalytic

efficiency than

CTP when

transcribing a

guanine.

[8][9]

Experimental Protocols
Protocol 1: Template-Independent Single Nucleotide
Extension with 3'-NH2-CTP using Engineered
Polymerase θ
This protocol describes the controlled, single-nucleotide addition of 3'-NH2-CTP to an RNA

primer using an engineered DNA Polymerase θ (Polθ).
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Materials:

Engineered DNA Polymerase θ (Polθ)

RNA primer (e.g., 32P-5'-GCGGAGGGCGAUAACG-3')

3'-NH2-CTP

Reaction Buffer (specific to the engineered Polθ, typically contains Tris-HCl, MgCl2, DTT)

Nuclease-free water

Denaturing polyacrylamide gel (for analysis)

Phosphorimager or autoradiography film

Procedure:

Reaction Setup: In a sterile, nuclease-free microcentrifuge tube, assemble the following

reaction mixture on ice:

RNA primer (final concentration: 1 µM)

Engineered Polθ (final concentration: 0.2 units/µl)

3'-NH2-CTP (final concentration: 100 µM)

10x Reaction Buffer (1x final concentration)

Nuclease-free water to the final volume.

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

Termination: Stop the reaction by adding an equal volume of gel loading buffer containing

formamide and EDTA.

Analysis: Denature the samples by heating at 95°C for 5 minutes, then place them on ice.

Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
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Visualization: Visualize the radiolabeled RNA products using a phosphorimager or by

autoradiography to confirm the single nucleotide extension.

Protocol 2: Post-Transcriptional 3'-End Labeling of RNA
using 3'-Amino-Modified Nucleotides and NHS-Ester
Dyes
This protocol outlines a two-step process for labeling an RNA molecule at its 3'-terminus. First,

a 3'-amino-modified nucleotide is incorporated using a terminal transferase-like polymerase.

Second, an amine-reactive fluorescent dye is conjugated to the incorporated amino group.

Step 1: Enzymatic Incorporation of a 3'-Amino-Modified Nucleotide

Materials:

RNA transcript with a free 3'-hydroxyl group

3'-amino-dCTP or a similar amino-modified deoxyribonucleotide

Recombinant human Polymerase θ (Polθ)

Polθ Reaction Buffer

Nuclease-free water

Ethanol (for precipitation)

Sodium acetate

Procedure:

Reaction Setup: Combine the following in a nuclease-free tube:

Purified RNA (1-5 µg)

3'-amino-dCTP (final concentration: 1 mM)

Polθ (10-20 units)
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10x Polθ Reaction Buffer (1x final concentration)

Nuclease-free water to a final volume of 50 µl.

Incubation: Incubate at 37°C for 1 hour.

Purification: Purify the amino-modified RNA by ethanol precipitation. Add 0.1 volumes of 3 M

sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at

least 1 hour and then centrifuge to pellet the RNA. Wash the pellet with 70% ethanol and

resuspend in nuclease-free water.

Step 2: NHS-Ester Dye Conjugation

Materials:

Amino-modified RNA from Step 1

NHS-ester functionalized fluorescent dye (e.g., Cy3-NHS ester)

Labeling Buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)

Dimethyl sulfoxide (DMSO)

Gel filtration column or ethanol precipitation for purification

Procedure:

Dye Preparation: Dissolve the NHS-ester dye in DMSO to a stock concentration of 10-20

mM.

Conjugation Reaction:

Resuspend the purified amino-modified RNA in the labeling buffer.

Add the NHS-ester dye stock solution to the RNA solution in a 10- to 50-fold molar excess.

The final DMSO concentration should not exceed 20%.

Incubate the reaction for 2-4 hours at room temperature in the dark.
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Purification of Labeled RNA: Remove the unreacted dye by passing the reaction mixture

through a gel filtration column (e.g., Sephadex G-25) or by ethanol precipitation.

Analysis: Confirm the labeling efficiency by measuring the absorbance of the purified RNA at

260 nm and the absorbance maximum of the dye. Further analysis can be performed by gel

electrophoresis and fluorescence imaging.
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Caption: Workflow for Template-Independent Enzymatic RNA Synthesis (TIERS).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b2693079?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2693079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Enzymatic Modification

Step 2: Chemical Conjugation

RNA with 3'-OH

Terminal Transferase-like
Polymerase (e.g., Polθ)

+ 3'-NH2-dNTP

3'-Amino-Modified RNA

Coupling Reaction
(pH 8.5)

Amine-Reactive Dye
(e.g., NHS-Ester)

3'-Labeled RNA

Click to download full resolution via product page

Caption: Workflow for 3'-End Labeling of RNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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